Barbituric acid, Natriumsalz

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

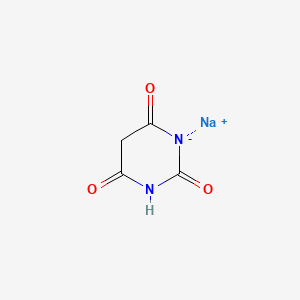

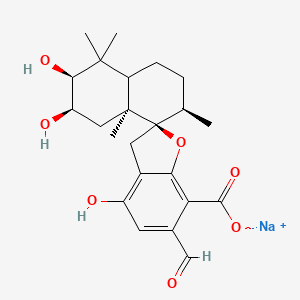

Barbiturate is a class of drugs characterized as central nervous system (CNS) depressants. Barbiturate compounds bind to the gamma amino butyric acid (GABA)-A receptor, thereby increasing the influx of chloride ions into the neuron and subsequently causing hyperpolarization, which produces a decrease in neuronal transmission. Other barbiturate effects in the CNS may include modulation of sodium and calcium channels as well as inhibition of glutamate-mediated excitation. Although the effects of barbiturates are seen throughout the CNS, the predominant effect occurs in the midbrain region, the part of the brain associated with arousal. CNS depressive effects associated with this drug class include mild sedation, hypnosis, anesthesia, and coma as well as a decrease in seizure activity.

Wissenschaftliche Forschungsanwendungen

Enantioselektive Katalyse

Natrium-Barbiturat-Derivate werden als Bausteine in der enantioselektiven Katalyse verwendet. Diese Anwendung ist in der pharmazeutischen Chemie von entscheidender Bedeutung, da die Herstellung chiraler Moleküle zu Medikamenten mit spezifischen therapeutischen Wirkungen führen kann . Die Derivate der Barbituric acid werden in organokatalytischen und metallbasierten enantioselektiven Sequenzen eingesetzt, die den Aufbau von hochwertigen chiralen Heterocyclen ermöglichen.

Urease-Inhibition

Untersuchungen haben gezeigt, dass bestimmte Derivate der Barbituric acid als Urease-Inhibitoren wirken können . Dies ist von Bedeutung bei der Entwicklung von Behandlungen für Krankheiten, die durch ureolytische Enzyme verursacht werden.

Wirkmechanismus

Target of Action

Sodium barbiturate, also known as barbituric acid sodium salt, primarily targets the gamma-aminobutyric acid (GABA) receptors in the central nervous system . These receptors play a crucial role in inhibitory neurotransmission, which helps to maintain the balance of excitation and inhibition in the brain .

Mode of Action

Sodium barbiturate enhances the activity of GABA at the GABA_A receptor . It increases the duration of time for which the chloride ion channel on the GABA complex is open . This leads to an influx of chloride ions, resulting in hyperpolarization of the neuron and inhibition of the nerve impulse . This ultimately leads to a decrease in neuronal excitability and a calming effect on the brain .

Biochemical Pathways

The primary biochemical pathway affected by sodium barbiturate is the GABAergic pathway . By enhancing the activity of GABA, sodium barbiturate increases inhibitory neurotransmission, leading to sedation and hypnosis . It also inhibits the excitatory neurotransmitter glutamate, further contributing to its depressant effects .

Pharmacokinetics

Sodium barbiturate is well absorbed orally, and it has a high volume of distribution due to its lipid solubility . It is metabolized by the liver through hepatic microsomal pathways . The half-life and clearance of sodium barbiturate can vary significantly among individuals, depending on factors such as age, liver function, and concurrent medications .

Result of Action

The primary molecular effect of sodium barbiturate is the enhancement of GABA-induced chloride currents, leading to neuronal hyperpolarization . At the cellular level, this results in decreased neuronal excitability and a calming effect on the brain . Clinically, this manifests as sedation, hypnosis, and in some cases, anesthesia . In high doses, sodium barbiturate can induce a state of deep coma .

Action Environment

The action of sodium barbiturate can be influenced by various environmental factors. For instance, the presence of other CNS depressants can potentiate the effects of sodium barbiturate . Additionally, changes in pH can affect the ionization state of the drug, potentially impacting its absorption and distribution . Chronic use of sodium barbiturate can lead to the development of tolerance, requiring higher doses to achieve the same effect .

Eigenschaften

CAS-Nummer |

4390-16-3 |

|---|---|

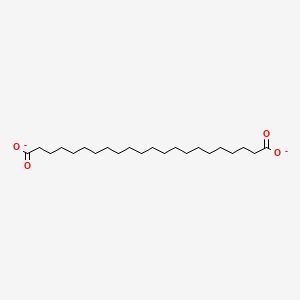

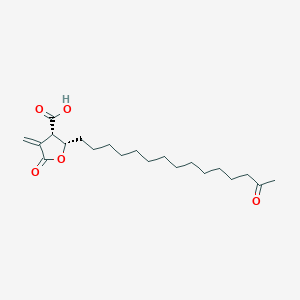

Molekularformel |

C4H3N2NaO3 |

Molekulargewicht |

150.07 g/mol |

IUPAC-Name |

sodium;2,6-dioxo-5H-pyrimidin-4-olate |

InChI |

InChI=1S/C4H4N2O3.Na/c7-2-1-3(8)6-4(9)5-2;/h1H2,(H2,5,6,7,8,9);/q;+1/p-1 |

InChI-Schlüssel |

MHQHHBYRYFICDV-UHFFFAOYSA-M |

SMILES |

C1C(=O)NC(=O)[N-]C1=O.[Na+] |

Kanonische SMILES |

C1C(=O)NC(=O)N=C1[O-].[Na+] |

| 24012-01-9 4390-16-3 |

|

Physikalische Beschreibung |

Beige powder; [Sigma-Aldrich MSDS] |

Verwandte CAS-Nummern |

67-52-7 (Parent) |

Synonyme |

arbiturate barbituric acid barbituric acid, monosodium salt sodium barbiturate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1S,3S,5Z,7R,8Z,11S,12S,13E,15S,17R,21R,23R,25S)-12-butanoyloxy-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-25-yl] butanoate](/img/structure/B1260851.png)

![N-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]-2-iodoacetamide](/img/structure/B1260855.png)